Phenylephrine-3-O-sulfate
Overview
Description
Phenylephrine-3-O-Sulfate is a metabolite of phenylephrine, an alpha-1 adrenergic receptor agonist commonly used as a nasal decongestant. This compound is formed through the sulfation of phenylephrine, a process that significantly impacts its pharmacokinetics and metabolism .
Scientific Research Applications
Phenylephrine-3-O-Sulfate has several scientific research applications:
Mechanism of Action
Target of Action
Phenylephrine-3-O-sulfate is a metabolite of the α1A-adrenergic receptor agonist phenylephrine . The primary target of this compound is the α1-adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and pupil dilation .
Mode of Action
As an α1-adrenergic receptor agonist, this compound binds to these receptors, leading to vasoconstriction . This interaction results in an increase in blood pressure and pupil dilation .
Biochemical Pathways
The disposition of phenylephrine, the parent compound of this compound, is governed by extensive presystemic metabolism via sulfate conjugation . This process involves non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes .
Pharmacokinetics
Phenylephrine, the parent compound, has a short half-life, necessitating frequent dosing to sustain its pharmacological effects . It undergoes extensive presystemic metabolism via sulfate conjugation, and significant renal excretion of both phase 1 and phase 2 metabolites of phenylephrine occurs .
Result of Action
The action of this compound, as an α1-adrenergic receptor agonist, results in vasoconstriction, which raises blood pressure and dilates the pupils .
Biochemical Analysis
Biochemical Properties
Phenylephrine-3-O-sulfate interacts with various enzymes and proteins in the body. It is a product of the sulfation of phenylephrine, a process involving the transfer of a sulfate group from a donor molecule . The enzymes involved in this process are sulfotransferases .
Cellular Effects
Its parent compound, phenylephrine, is known to influence cell function by acting as an alpha-1 adrenergic receptor agonist . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that phenylephrine, the parent compound, exerts its effects at the molecular level by binding to alpha-1 adrenergic receptors . This binding can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that phenylephrine, the parent compound, has a short half-life and needs to be dosed more frequently to sustain its pharmacological effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of phenylephrine, which is governed by extensive presystemic metabolism via sulfate conjugation . This process involves the transfer of a sulfate group from a donor molecule to phenylephrine, facilitated by sulfotransferase enzymes .
Transport and Distribution
It is known that phenylephrine, the parent compound, is extensively metabolized and excreted via renal pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylephrine-3-O-Sulfate is synthesized through the sulfation of phenylephrine. This process involves the use of sulfotransferase enzymes, which transfer a sulfate group from a donor molecule, such as 3’-phosphoadenosine-5’-phosphosulfate, to phenylephrine .
Industrial Production Methods: The industrial production of this compound typically involves the use of recombinant enzymes and human intestinal cytosol. The process is optimized for high yield and purity, ensuring that the compound is suitable for pharmacokinetic and metabolism studies .
Chemical Reactions Analysis
Types of Reactions: Phenylephrine-3-O-Sulfate primarily undergoes sulfation, a phase II metabolic reaction. This reaction is catalyzed by sulfotransferase enzymes and results in the formation of a sulfate conjugate .
Common Reagents and Conditions:
Reagents: 3’-phosphoadenosine-5’-phosphosulfate, sulfotransferase enzymes.
Conditions: The reaction is typically carried out in an aqueous medium at physiological pH and temperature.
Major Products: The major product of the sulfation reaction is this compound itself. This compound is more water-soluble than its parent molecule, phenylephrine, and is excreted primarily through the kidneys .
Comparison with Similar Compounds
Phenylephrine: The parent compound of phenylephrine-3-O-Sulfate, used as a nasal decongestant and vasoconstrictor.
Pseudoephedrine: Another nasal decongestant that acts on alpha and beta adrenergic receptors but has a different metabolic pathway.
Ephedrine: A non-selective adrenergic agonist that activates both alpha and beta receptors.
Uniqueness: this compound is unique due to its specific formation through the sulfation of phenylephrine. This metabolic process significantly impacts the pharmacokinetics and excretion of phenylephrine, making this compound an important compound for studying drug metabolism and pharmacokinetics .
Properties
IUPAC Name |
[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-10-6-9(11)7-3-2-4-8(5-7)15-16(12,13)14/h2-5,9-11H,6H2,1H3,(H,12,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPCQQLCTVIPNU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)OS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)OS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242184-39-9 | |
Record name | Phenylephrine-3-O-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242184399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHENYLEPHRINE-3-O-SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3208T8VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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